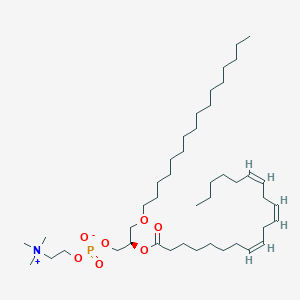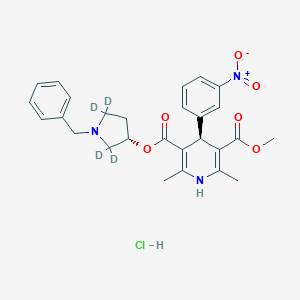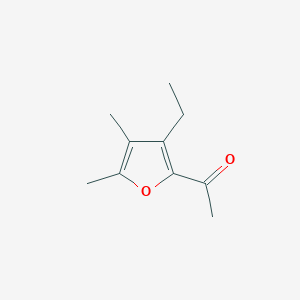
3,5-Dichloro-4-hydrazinylpyridine
説明
“3,5-Dichloro-4-hydrazinylpyridine” is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-hydrazinylpyridine” consists of a pyridine ring with two chlorine atoms and one hydrazine group attached . The exact structural details, including bond lengths and angles, were not found in the search results.
科学的研究の応用
Chemical Synthesis and Biological Activity The compound 3,5-Dichloro-4-hydrazinylpyridine has been utilized in various chemical syntheses. For instance, it has been involved in the preparation of heterocyclic compounds with anticipated biological activity. One study details the reaction of a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, with antipyrin, which led to the formation of butanoic acid. This compound, after undergoing reactions with hydrazines, produced pyridazinone derivatives. These derivatives were further processed to yield compounds some of which demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Polymorphism and Structural Studies Another research area involves the study of polymorphic forms of compounds related to 3,5-Dichloro-4-hydrazinylpyridine. For instance, the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, due to its potential biological activity, was crystallized, resulting in two concomitant polymorphs. These polymorphs were thoroughly investigated, revealing interesting aspects of their crystal structures and suggesting their potential stability and application in various fields (Shishkina, Konovalova, Karpina, Kovalenko, Kovalenko, & Bunyatyan, 2020).
Reactivity and Synthesis Routes In another study, the reactivity of halogen atoms in positions 3 and 5 in 2,4‐dihydroxypyridine was examined, providing insights into new synthesis routes. The study found that halogen atoms at position 3 could be replaced by hydrogen under certain conditions, paving the way for an easy synthesis of 5-chloro-2,4-dihydroxypyridine from 2,4-dihydroxypyridine as a starting substance (Hertog, Combe, & Kolder, 2010).
特性
IUPAC Name |
(3,5-dichloropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-9-2-4(7)5(3)10-8/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCIXCXRNHCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353144 | |
| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-hydrazinylpyridine | |
CAS RN |
153708-69-1 | |
| Record name | 3,5-Dichloro-4-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)





![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)






![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)